molecular formula C14H21ClN2O5S B305133 N-(3-METHOXYPROPYL)-2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(3-METHOXYPROPYL)-2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B305133
M. Wt: 364.8 g/mol
InChI Key: NXCJKRYDKJQECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a sulfonyl group, a chloro-substituted aromatic ring, and a methoxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated aromatic compound with a sulfonamide derivative, followed by further functionalization to introduce the methoxypropyl group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide
  • 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(4-methoxybutyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide is unique due to its specific structural features, such as the length and position of the methoxypropyl side chain

Properties

Molecular Formula

C14H21ClN2O5S

Molecular Weight

364.8 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C14H21ClN2O5S/c1-17(10-14(18)16-7-4-8-21-2)23(19,20)11-5-6-13(22-3)12(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)

InChI Key

NXCJKRYDKJQECN-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CN(CC(=O)NCCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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